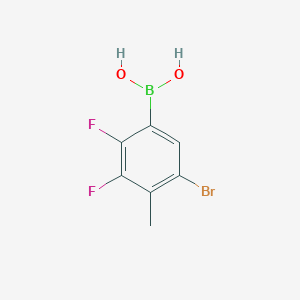

5-Bromo-2,3-difluoro-4-methylphenylboronic acid

Description

Properties

IUPAC Name |

(5-bromo-2,3-difluoro-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrF2O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAYFRDQHIVSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)F)C)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301208634 | |

| Record name | Boronic acid, B-(5-bromo-2,3-difluoro-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301208634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-00-4 | |

| Record name | Boronic acid, B-(5-bromo-2,3-difluoro-4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(5-bromo-2,3-difluoro-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301208634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2,3 Difluoro 4 Methylphenylboronic Acid

Direct Boronation Strategies for Arylboronic Acid Synthesis

The introduction of a boronic acid moiety onto a pre-functionalized aromatic ring is a key transformation. Several strategies exist, each with distinct advantages regarding substrate scope, functional group tolerance, and regioselectivity.

Directed ortho-Metalation (DoM) and Lithiation-Borylation Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. baranlab.org The resulting aryllithium species is then quenched with an electrophilic boron source, such as trialkyl borate (B1201080), to form the desired boronic acid derivative.

For a substrate like 1-bromo-2,3-difluoro-4-methylbenzene (B2638327), the fluorine atoms can act as weak directing groups. However, the primary challenge in applying a standard DoM/lithiation-borylation approach is the potential for competing reactions. The presence of a bromine atom makes the molecule susceptible to lithium-halogen exchange, which typically occurs much faster than C-H deprotonation. This exchange would lead to the formation of the boronic acid at the position of the bromine atom (C5), which is the desired outcome.

A typical procedure would involve treating the aryl bromide precursor with an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). google.com This would generate the aryllithium species at the C5 position. Subsequent addition of a trialkyl borate, such as triisopropyl borate, followed by acidic workup, would yield 5-Bromo-2,3-difluoro-4-methylphenylboronic acid. google.comorgsyn.org While effective for halogenated precursors, this method's main limitation is its requirement for cryogenic temperatures and strictly anhydrous conditions, and its incompatibility with functional groups sensitive to highly basic organolithium reagents. acs.orgbris.ac.uk

Transition Metal-Catalyzed Borylation of Halogenated Arenes

Transition metal catalysis offers milder and more functional-group-tolerant alternatives to organolithium-based methods for synthesizing arylboronic acids.

The Miyaura borylation reaction is a prominent palladium-catalyzed cross-coupling method for synthesizing arylboronic esters from aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, such as PdCl₂(dppf), a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), and a weak base, often potassium acetate (B1210297) (KOAc). wikipedia.orgnih.gov

For the synthesis of this compound, the precursor would be a di-halogenated arene, specifically 1,5-dibromo-2,3-difluoro-4-methylbenzene. The palladium catalyst would selectively activate one of the C-Br bonds for oxidative addition, followed by transmetalation with the diboron reagent and reductive elimination to furnish the arylboronate ester. The challenge in this approach lies in achieving selective mono-borylation. However, the electronic and steric environment of the two bromine atoms are identical, which would likely result in a mixture of mono- and di-borylated products.

A more direct route using the readily available 1-bromo-2,3-difluoro-4-methylbenzene is not feasible for introducing the boronic acid at a different position via this method. The reaction specifically replaces the halide (or triflate) with the boryl group. beilstein-journals.org Therefore, this method is better suited for converting an existing halide to a boronic acid rather than functionalizing a C-H bond. The presence of multiple fluorine atoms on the aryl ring can also present challenges, sometimes requiring specialized ligands or base-free conditions to prevent protodeboronation of the product. nih.govd-nb.inforesearchgate.net

| Method | Catalyst/Reagent | Precursor | Conditions | Advantages | Disadvantages |

| Lithiation-Borylation | n-BuLi, then B(OiPr)₃ | 1-Bromo-2,3-difluoro-4-methylbenzene | THF, -78 °C | High yield, well-established | Cryogenic temps, sensitive to moisture and some functional groups |

| Miyaura Borylation | PdCl₂(dppf), B₂pin₂, KOAc | 1,5-Dibromo-2,3-difluoro-4-methylbenzene | Dioxane or DMSO, 80 °C | Mild, good functional group tolerance | Requires di-halogenated precursor, potential for di-borylation |

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct conversion of C-H bonds to C-B bonds, offering high atom economy. illinois.edu These reactions typically use an iridium catalyst, a bidentate ligand (e.g., a bipyridine derivative), and a diboron reagent. msu.edu The regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors, with the borylation occurring at the least hindered position. kyoto-u.ac.jpresearchgate.net

In the case of 1-bromo-2,3-difluoro-4-methylbenzene, the potential sites for C-H borylation are C5 and C6. The C6 position is flanked by the methyl group at C4, while the C5 position is adjacent to the bromine atom. Steric hindrance from the methyl and bromo substituents would likely direct the bulky iridium-boryl complex to the C6-H bond, which is generally less sterically encumbered. This would lead to the formation of the undesired regioisomer, 4-bromo-2,3-difluoro-5-methylphenylboronic acid. Overcoming this inherent steric preference to achieve borylation at the C5 position would be a significant challenge and might require the use of specialized directing groups. nih.gov While C-H borylation is a highly attractive and modern method, its application for the specific synthesis of the target compound is complicated by regioselectivity issues. rsc.orgnih.gov

Synthesis and Functionalization of Halogenated and Methylated Phenyl Precursors

The successful synthesis of the target boronic acid is contingent on the availability of a suitable, highly substituted phenyl precursor. The synthesis of 1-bromo-2,3-difluoro-4-methylbenzene itself requires a multi-step, regioselective approach.

Selective Halogenation and Methylation Procedures

A plausible synthetic route to the key precursor, 1-bromo-2,3-difluoro-4-methylbenzene, could start from a simpler, commercially available difluorinated compound.

One potential starting material is 2,3-difluorotoluene. Electrophilic aromatic substitution, such as bromination, on this substrate would be directed by the activating methyl group and the deactivating, ortho-, para- directing fluorine atoms. The methyl group strongly activates the ortho (C6) and para (C4) positions. The fluorine atoms also direct ortho and para to themselves. The cumulative effect would likely lead to bromination at the C4 or C6 positions. Selective bromination at the desired C5 position would be difficult to achieve directly due to the directing effects of the existing substituents.

A more controlled approach might involve starting with 1-bromo-2,3-difluorobenzene. chemicalbook.com This compound could then undergo a directed methylation. For instance, a Friedel-Crafts methylation could be attempted, but this reaction is known to have issues with polysubstitution and regioselectivity on deactivated rings. A more reliable method would be to perform a lithiation-methylation sequence. However, directing the lithiation to the C4 position in the presence of a bromine atom would be challenging.

Orthogonal Functional Group Transformations on Aryl Substrates

The synthesis of highly functionalized arylboronic acids such as this compound heavily relies on orthogonal functional group transformations, where a specific functional group is manipulated without affecting others on the aromatic ring. A predominant and effective strategy for this class of compounds is the metal-halogen exchange reaction, followed by electrophilic trapping with a boron-containing reagent. nih.gov

This methodology typically begins with a polysubstituted aryl halide precursor. For the target compound, a plausible precursor would be 1,5-dibromo-2,3-difluoro-4-methylbenzene. The core of the orthogonal transformation lies in the selective reaction at one of the carbon-bromine (C-Br) bonds. The C-Br bond is significantly more susceptible to cleavage by organolithium reagents at low temperatures than the more stable carbon-fluorine (C-F) or carbon-hydrogen (C-H) bonds. This difference in reactivity allows for a chemoselective bromine-lithium exchange.

The process involves treating the aryl dibromide with an organolithium reagent, such as n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at cryogenic temperatures, typically -78 °C. google.com This generates a highly reactive aryllithium intermediate regioselectively at the site of one of the bromine atoms. This intermediate is then "trapped" by adding a trialkyl borate, for instance, triisopropyl borate or trimethyl borate. google.comorganic-chemistry.org The final step is a controlled acidic work-up (hydrolysis), which converts the resulting boronate ester into the desired this compound. nih.gov This sequence showcases a classic orthogonal approach, enabling the precise installation of the boronic acid moiety on a complex aryl scaffold.

| Starting Material | Key Transformation | Reagents | Product |

| 1,5-Dibromo-2,3-difluoro-4-methylbenzene | Bromine-Lithium Exchange & Borylation | 1. n-Butyllithium, THF, -78 °C2. Triisopropyl borate3. Aqueous Acid | This compound |

| 5-Bromo-2,3-difluoro-4-methylaniline | Sandmeyer-type Borylation | 1. NaNO₂, HCl2. Bis(pinacolato)diboron | This compound pinacol (B44631) ester |

Optimization of Reaction Conditions and Stereochemical/Regiochemical Control in Synthesis

The successful synthesis of this compound via the lithiation-borylation route is highly dependent on the stringent control and optimization of reaction conditions to ensure high yield, purity, and regioselectivity. researchgate.netresearchgate.net

Regiochemical Control: The primary determinant of regiochemistry is the structure of the starting aryl halide. The bromine-lithium exchange occurs specifically at the C-Br bond, thus the position of the bromine atom on the precursor dictates the final position of the boronic acid group. To synthesize the target molecule, the precursor must have a bromine atom at the desired position for borylation.

Optimization of Reaction Conditions: Several parameters are critical and must be carefully optimized:

Temperature: The bromine-lithium exchange is an exothermic process and the resulting aryllithium species can be unstable at higher temperatures. Maintaining a very low temperature, typically -78 °C (the sublimation point of dry ice), is crucial to prevent side reactions, such as decomposition or reaction with the solvent. google.comgoogle.com

Solvent: The choice of solvent is critical. Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used as they can solvate the lithium cation, but they must be scrupulously dried to prevent quenching the highly basic organolithium reagent. google.com

Reagents: The stoichiometry and choice of the organolithium reagent (e.g., n-BuLi, s-BuLi) and the borate ester (e.g., B(OiPr)₃, B(OMe)₃) can significantly impact the reaction's efficiency. organic-chemistry.org The addition of the borate ester must be done carefully at low temperature to control the exotherm.

Work-up: The final hydrolysis step requires careful pH control. Typically, a dilute acid is used to protonate the boronate ester to yield the final boronic acid. google.com Insufficient or excessive acidity can lead to side products or decomposition.

Stereochemical Control: For the synthesis of the achiral this compound, stereochemical control is not a factor. However, in broader synthetic contexts where such arylboronic acids are used as building blocks for complex, chiral molecules, the stereochemical outcome of subsequent reactions (e.g., Suzuki-Miyaura couplings) would be of paramount importance.

| Parameter | Condition | Rationale / Effect on Yield |

| Temperature | -78 °C | Prevents decomposition of the aryllithium intermediate and minimizes side reactions, maximizing yield. google.com |

| Solvent | Anhydrous THF | Solvates the organometallic intermediate; absence of water is critical to prevent quenching the reagent. |

| Base | n-Butyllithium | Efficiently performs the bromine-lithium exchange at low temperatures. |

| Boron Source | Triisopropyl borate | Common electrophile for trapping the aryllithium; steric bulk can sometimes improve selectivity. organic-chemistry.org |

| Work-up | 1N HCl (to pH ~5) | Controlled hydrolysis is necessary to form the boronic acid without promoting deboronation. google.com |

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of arylboronic acids to reduce environmental impact and improve safety. rsc.org Traditional methods, while effective, often involve pyrophoric reagents like n-butyllithium, cryogenic temperatures, and anhydrous solvents, which pose safety risks and are energy-intensive.

Several greener alternatives are being explored for the synthesis of compounds like this compound:

Catalytic C-H Borylation: A highly attractive green strategy is the direct borylation of a C-H bond on the aromatic ring, catalyzed by transition metals such as iridium or rhodium. nih.gov This approach would start from 4-bromo-1,2-difluoro-3-methylbenzene, completely avoiding the need for organolithium intermediates. This method often exhibits high atom economy and reduces waste streams.

Photoinduced Borylation: The use of visible light photoredox catalysis has emerged as a mild and powerful method for the borylation of aryl halides. researchgate.net This technique can often be performed at room temperature, uses a catalytic amount of a photosensitizer, and can tolerate a wider range of functional groups, reducing the need for protecting groups. organic-chemistry.org

Mechanochemistry: Solvent-free synthetic methods, such as ball milling, represent a significant advancement in green chemistry. For the esterification of boronic acids or potentially for the borylation reaction itself, mechanochemical approaches can drastically reduce solvent waste and energy consumption associated with heating and cooling.

Aqueous Synthesis: Developing synthetic routes that can be performed in water or other environmentally benign solvents is a key goal of green chemistry. While challenging for highly reactive intermediates, methods like the Sandmeyer-type borylation of arylamines can be adapted to aqueous conditions, offering a safer alternative to organometallic routes. orgsyn.org

| Approach | Traditional Method (Lithiation) | Green Alternative (e.g., C-H Borylation) |

| Starting Material | 1,5-Dibromo-2,3-difluoro-4-methylbenzene | 4-Bromo-1,2-difluoro-3-methylbenzene |

| Key Reagent | n-Butyllithium (stoichiometric, pyrophoric) | Iridium or Rhodium complex (catalytic) |

| Solvent | Anhydrous THF | Often greener solvents can be used. scielo.br |

| Temperature | -78 °C (high energy demand) | Often room temperature to moderate heat. |

| Atom Economy | Lower (generates lithium bromide and butane (B89635) byproducts) | Higher (C-H bond is functionalized directly). |

| Safety Concerns | Pyrophoric reagents, cryogenic liquids | Reduced; avoids highly reactive organometallics. |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2,3 Difluoro 4 Methylphenylboronic Acid

Cross-Coupling Reactions Involving the Boronic Acid Moiety

The boronic acid group is the primary functional handle for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in the synthesis of complex molecules, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals and materials science.

The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for C-C bond formation, valued for its mild conditions and high functional group tolerance. fishersci.co.uklibretexts.org The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or pseudohalide. libretexts.orgnih.gov 5-Bromo-2,3-difluoro-4-methylphenylboronic acid serves as an effective nucleophilic partner in these transformations, enabling the introduction of the bromo-difluoro-methylphenyl motif into a wide array of molecular scaffolds.

This compound readily couples with a diverse range of aryl and heteroaryl halides (Br, I) and pseudohalides (OTf). fishersci.co.uklibretexts.org This reactivity allows for the synthesis of complex biaryl structures where the fluorinated ring system can impart unique electronic and conformational properties to the final molecule. The reaction demonstrates broad applicability, successfully coupling with both electron-rich and electron-deficient aromatic systems. For instance, its coupling with various bromo-heterocycles, such as 5-bromoindoles or 5-bromo-1,2,3-triazines, proceeds efficiently under optimized palladium catalysis to yield the corresponding 5-aryl products. uzh.chresearchgate.net

| Electrophile | Catalyst System | Base/Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ / MeCN | 80 °C, 30 min | 81% (for coupling with 5-bromo-1,2,3-triazine) | uzh.ch |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene/H₂O | RT - 100 °C | Good to Excellent | nih.gov |

| Aryl Bromides | (A-taphos)₂PdCl₂ | CsF / Dioxane/H₂O | Microwave | High | researchgate.net |

| 2-iodoglycals | L₂Pd(OAc)₂ (L=32) | Base / Aqueous Media | Not specified | Good | nih.gov |

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and, critically, the ancillary ligand. nih.gov For coupling partners like this compound, electron-rich and sterically hindered phosphine (B1218219) ligands are often employed to enhance catalyst activity and stability. nih.gov Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have demonstrated exceptional activity, enabling reactions at low catalyst loadings and even at room temperature for reactive substrates like aryl chlorides. nih.gov The ligand's role is multifaceted: it stabilizes the Pd(0) active species, facilitates the rate-determining oxidative addition step, and promotes the final reductive elimination step to release the product and regenerate the catalyst. libretexts.org The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or palladacycles, also influences the reaction efficiency. libretexts.org

| Catalyst Precursor | Ligand | Key Advantages | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | High activity, low catalyst loading, room temperature reactions for Ar-Cl. | Aryl/heteroaryl halides, vinylboronic acids. | nih.gov |

| Pd(dppf)Cl₂ | dppf | Effective for coupling with N-heterocycles. | 5-bromo-1,2,3-triazine. | uzh.ch |

| Pd₂(dba)₃ | Biaryl Phosphines (e.g., XPhos, RuPhos) | High stability and turnover numbers, good for challenging substrates. | Hindered biaryls, electron-deficient halides. | mit.edu |

| (NHC)PdCl₂(TEA) | N-Heterocyclic Carbene (NHC) | High activity for aryl chlorides at room temperature. | Aryl chlorides. | nih.gov |

The transmetalation step, where the organic group is transferred from boron to palladium, is a critical and mechanistically complex stage of the Suzuki-Miyaura catalytic cycle. libretexts.orgillinois.educhembites.org For decades, the precise mechanism remained elusive. illinois.edu Two primary pathways have been proposed and investigated: the "boronate" pathway and the "oxo-palladium" pathway. chembites.orgresearchgate.net

The Boronate Pathway (Path A): In this mechanism, the base (e.g., hydroxide) attacks the Lewis acidic boron atom of the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, or boronate (e.g., Ar-B(OH)₃⁻). chembites.orgresearchgate.net This activated boron species then displaces the halide on the palladium(II) intermediate (LₙPd(Ar')X) to form the diorganopalladium(II) species poised for reductive elimination. researchgate.net

The Oxo-Palladium Pathway (Path B): An alternative mechanism involves the base reacting with the palladium(II)-halide complex to form a palladium-hydroxo complex (LₙPd(Ar')OH). chembites.orgnih.gov This complex then reacts with the neutral boronic acid. This pathway is supported by elegant studies from the Hartwig group, which demonstrated through kinetic analysis that the reaction of a Pd-OH complex with a boronic acid is significantly faster than the reaction of a Pd-X complex with a pre-formed boronate. chembites.org This suggests the Pd-OH complex is a kinetically and thermodynamically competent intermediate under typical Suzuki conditions. chembites.org

Recent advancements using techniques like low-temperature rapid injection NMR have allowed for the direct observation and characterization of key pre-transmetalation intermediates containing Pd-O-B linkages, providing definitive evidence for the transfer of the organic moiety from boron to palladium. illinois.edu These studies have identified both tricoordinate boronic acid complexes and tetracoordinate boronate complexes that are competent in the transmetalation step. illinois.edu

While palladium catalysis is dominant, copper-mediated cross-coupling reactions offer a cost-effective and sometimes complementary alternative. researchgate.netmdpi.com These reactions, often variations of the Chan-Lam or Ullmann couplings, can be used to form C-C, C-N, C-O, and C-S bonds. For a substrate like this compound, copper catalysis could facilitate its coupling with various nucleophiles. For instance, copper-catalyzed protocols have been developed for the direct arylation of bromo-difluoro-acetamides using aryl boronic acids as the aryl source. nih.govmdpi.com Such methodologies could potentially be applied to couple the boronic acid with suitable electrophiles. Furthermore, copper(I)-zeolite catalysts have shown efficiency in the homocoupling of aryl boronic acids to produce symmetrical biaryls, a reaction that this compound could also undergo. mdpi.com

Nickel catalysts have emerged as powerful, earth-abundant alternatives to palladium for a variety of cross-coupling reactions, including Suzuki-Miyaura type couplings. nih.govnih.gov A particularly significant feature of nickel catalysis is its unique ability to activate strong C-F bonds, a transformation that is generally challenging for palladium catalysts. beilstein-journals.orgresearchgate.net

This differential reactivity is highly relevant for this compound, which contains both a C-Br bond and two C-F bonds. It allows for orthogonal, or sequential, coupling reactions. Research has shown that a palladium catalyst can be used to selectively couple at a C-Br bond while leaving a C-F bond untouched. beilstein-journals.orgnih.gov Subsequently, a nickel catalyst can be employed to activate the remaining C-F bond for a second, different cross-coupling reaction. beilstein-journals.orgnih.gov This powerful strategy allows for the stepwise and controlled introduction of two different aryl groups onto a single aromatic core, providing a route to complex, unsymmetrical biaryl products. nih.gov The mechanism for nickel-catalyzed C-F activation often involves the formation of nickelacyclopropane intermediates from the interaction of Ni(0) with the fluorinated arene, followed by β-fluoride elimination. beilstein-journals.orgnih.gov

| Reaction Type | Catalyst System | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Defluorinative Arylation | Ni(cod)₂ / PCy₃ | 2-Fluorobenzofurans + Arylboronic acids | Activation of aromatic C-F bond under mild conditions. | beilstein-journals.orgnih.gov |

| Orthogonal Coupling | 1. Pd(PPh₃)₄ (C-Br) 2. Ni(cod)₂ / PCy₃ (C-F) | 5-Bromo-2-fluorobenzofuran + Arylboronic acids | Selective Pd-catalyzed C-Br coupling followed by Ni-catalyzed C-F coupling. | nih.gov |

| C-O Activation | Ni(dppe)Cl₂ | Phenol (B47542) derivatives + Potassium (hetero)aryltrifluoroborates | Efficient coupling of phenol derivatives as electrophiles. | nih.gov |

| Hydrodefluorination | Nickel(II) fluorido complexes | geminal-difluorocyclopropanes | C-F activation via a radical mechanism involving Ni(I). | rsc.org |

Applications of 5 Bromo 2,3 Difluoro 4 Methylphenylboronic Acid in Advanced Chemical Sciences

Building Block for Complex Polyaromatic and Heterocyclic Frameworks

One of the most significant applications of arylboronic acids is their use in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. nih.govnih.gov This reaction has become a cornerstone of synthetic chemistry for its ability to form carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors. nih.govresearchgate.net 5-Bromo-2,3-difluoro-4-methylphenylboronic acid serves as the organoboron partner in these reactions, coupling with various organic halides or pseudo-halides to create biaryl, polyaromatic, and heterocyclic systems. rsc.orgresearchgate.net

The general mechanism involves an oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The presence of the bromo- and difluoro-substituents on the boronic acid's phenyl ring influences the electronic nature of the molecule, which can affect reaction kinetics and yields. The versatility of the Suzuki-Miyaura reaction allows this building block to be incorporated into a vast array of complex structures that are scaffolds for new materials or pharmaceutically relevant compounds. researchgate.net

| Component | Example | Function |

|---|---|---|

| Organoboron Reagent | This compound | Provides the aryl group to be coupled. |

| Organic Halide | Aryl bromide, Aryl iodide, Heteroaryl chloride | The second partner in the C-C bond formation. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation cycle. |

| Base | K₂CO₃, Cs₂CO₃, NaHCO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane, Toluene, DMF, Ethanol/Water | Provides the reaction medium. |

Contribution to the Synthesis of Fluorine-Containing Organic Molecules

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. acs.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov this compound is a valuable reagent for introducing a difluorinated phenyl moiety into larger, more complex structures. nih.govacs.org

By using this compound in synthesis, chemists can strategically place the 2,3-difluoro-4-methylphenyl group to fine-tune the properties of the final product. acs.org This approach is particularly relevant in medicinal chemistry and agrochemical research, where the gem-difluoro group is a sought-after structural motif. acs.orgnih.gov The synthesis of diverse δ-lactams bearing gem-difluoro groups, for example, highlights the utility of fluorinated building blocks in creating structurally novel compounds with potential biological applications. acs.orgacs.org

Role in the Development of New Catalysts and Ligands

Arylboronic acids are key precursors in the synthesis of sophisticated organic molecules that can serve as ligands for transition metal catalysts. While direct use of this compound in a final catalyst or ligand is not widely documented, its utility as a building block is clear. The compound can be elaborated through reactions at the boronic acid and bromo positions to construct complex phosphines, N-heterocyclic carbenes (NHCs), or other chelating agents. The fluorine and methyl substituents on the aromatic ring allow for precise control over the steric and electronic properties of the resulting ligand, which in turn dictates the activity, selectivity, and stability of the final metal catalyst.

Application in Materials Science and Crystal Engineering

In materials science, the precise arrangement of molecules in the solid state determines the bulk properties of the material. This compound possesses functional groups that are highly useful for directing molecular assembly in crystal engineering.

The boronic acid moiety, –B(OH)₂, is a powerful functional group for forming strong and directional hydrogen bonds. nih.govscispace.com It can act as both a hydrogen bond donor (from the -OH groups) and an acceptor (at the oxygen atoms). This allows molecules of this compound to self-assemble in the solid state, often forming dimeric structures through a pair of O-H···O hydrogen bonds. nih.gov These dimers can then be further organized into more complex one-, two-, or three-dimensional networks through weaker interactions such as C-H···O or C-H···π bonds. nih.govresearchgate.net The study of how these molecules pack provides insight into designing new crystalline materials with desired structural motifs. researchgate.net

The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers and network materials. The boronic acid group can undergo condensation reactions to form boronate esters, leading to the creation of covalent organic frameworks (COFs) or other porous polymers. Concurrently, the bromo-substituent can be used as a handle for polymerization or modification via cross-coupling reactions. Fluorinated network materials often exhibit desirable properties such as thermal stability and low dielectric constants, making them suitable for applications in industries like aerospace. mdpi.com

Utilization in Research Probes and Sensors (excluding biological/clinical trials)

Boronic acids are widely employed in the design of chemical sensors and research probes due to the Lewis acidic nature of the boron atom. This allows the boronic acid moiety to reversibly bind with Lewis basic analytes, particularly those containing diol functionalities, such as saccharides. This binding event can be designed to produce a detectable change in an optical signal, such as fluorescence or color.

While specific research probes based on this compound are not extensively reported, its structure is suitable for such applications. The substituted phenyl ring can be incorporated into a fluorophore system. The electronic properties of this system, and thus its fluorescent output, would be modulated upon binding of an analyte to the boronic acid group. The fluorine and bromine atoms would influence the acidity of the boron center and the photophysical properties of the probe, allowing for the fine-tuning of its sensitivity and selectivity for specific analytes.

Precursor for Advanced Organic Synthesis Intermediates in Research

In the realm of modern organic synthesis, this compound is extensively utilized as a key starting material for the generation of sophisticated intermediates. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of biologically active compounds and functional materials.

Research has demonstrated the utility of this compound in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents. For instance, it can be coupled with a range of halogenated pyrimidines and pyridines to introduce the 5-bromo-2,3-difluoro-4-methylphenyl moiety, leading to the formation of novel substituted heterocyclic intermediates. These intermediates can then undergo further chemical transformations to yield final target molecules with potential therapeutic applications, such as kinase inhibitors.

The following table summarizes representative Suzuki-Miyaura coupling reactions where this compound serves as the boronic acid partner, highlighting the diversity of accessible intermediates.

Table 1: Synthesis of Advanced Intermediates via Suzuki-Miyaura Coupling of this compound

| Coupling Partner (Aryl/Heteroaryl Halide) | Catalyst System | Base | Solvent | Product (Intermediate) | Yield (%) |

| 2-Chloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(5-Bromo-2,3-difluoro-4-methylphenyl)pyrimidine | 85 |

| 4-Iodopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-(5-Bromo-2,3-difluoro-4-methylphenyl)pyridine | 92 |

| 2,4-Dichloropyrimidine | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 2-Chloro-4-(5-bromo-2,3-difluoro-4-methylphenyl)pyrimidine | 78 |

| 3-Bromothiophene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 3-(5-Bromo-2,3-difluoro-4-methylphenyl)thiophene | 88 |

The resulting intermediates, such as 2-(5-Bromo-2,3-difluoro-4-methylphenyl)pyrimidine and 4-(5-Bromo-2,3-difluoro-4-methylphenyl)pyridine, are themselves valuable platforms for further synthetic exploration. The remaining bromine atom on the phenyl ring can participate in subsequent cross-coupling reactions, allowing for the introduction of a second, different aryl or heteroaryl group. This sequential functionalization provides a powerful strategy for the assembly of complex, unsymmetrical biaryl and heteroaryl compounds.

For example, the intermediate 2-Chloro-4-(5-bromo-2,3-difluoro-4-methylphenyl)pyrimidine can undergo a second Suzuki-Miyaura coupling at the bromine position with another boronic acid, followed by a nucleophilic substitution at the chloro position. This stepwise approach offers a high degree of control over the final molecular architecture.

The following table illustrates the further functionalization of an intermediate derived from this compound.

Table 2: Sequential Functionalization of an Intermediate Derived from this compound

| Intermediate | Second Coupling Partner | Catalyst System | Base | Solvent | Final Product | Yield (%) |

| 2-Chloro-4-(5-bromo-2,3-difluoro-4-methylphenyl)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Chloro-4-(2,3-difluoro-4-methyl-[1,1'-biphenyl]-5-yl)pyrimidine | 82 |

| 2-Chloro-4-(2,3-difluoro-4-methyl-[1,1'-biphenyl]-5-yl)pyrimidine | Aniline (Nucleophilic Substitution) | - | - | DMF | N-Phenyl-4-(2,3-difluoro-4-methyl-[1,1'-biphenyl]-5-yl)pyrimidin-2-amine | 75 |

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 2,3 Difluoro 4 Methylphenylboronic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, ¹⁹F, and ¹¹B, NMR provides detailed information about the chemical environment, connectivity, and purity of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid.

One-dimensional NMR spectra offer a direct view of the different types of nuclei present in the molecule.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for the aromatic proton, the methyl (CH₃) group protons, and the hydroxyl (OH) protons of the boronic acid group. The integration of these signals helps confirm the relative number of protons, while their chemical shifts and coupling patterns provide clues about their electronic environment and proximity to other nuclei. The purity of the sample can be assessed by the absence of unexpected signals.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would display signals for the six aromatic carbons, with their chemical shifts influenced by the attached bromo, fluoro, methyl, and boronic acid substituents, in addition to a signal for the methyl carbon.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.org It provides signals for each of the two non-equivalent fluorine atoms on the aromatic ring. The large chemical shift dispersion in ¹⁹F NMR makes it excellent for resolving structurally similar compounds. wikipedia.org The observed couplings, particularly J(F-F), J(F-H), and J(F-C), are critical for confirming the substitution pattern on the benzene ring. nih.govrsc.org

¹¹B NMR: The ¹¹B nucleus is NMR-active and provides direct information about the environment of the boron atom. sdsu.edu For boronic acids, the ¹¹B chemical shift typically appears in a characteristic range (~28-33 ppm), indicating a trigonal planar (sp² hybridized) boron center. researchgate.netnsf.gov The presence of a single, relatively broad signal in this region confirms the boronic acid functionality. Changes in this chemical shift can indicate interactions or the formation of boronate esters. nsf.gov

Illustrative 1D NMR Data for this compound

This table presents expected chemical shifts (δ) in parts per million (ppm) based on the analysis of similar structures. The exact values may vary depending on the solvent and experimental conditions.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |

| ¹H | ~7.50 | d | J(H-F) ≈ 7-9 | Aromatic CH |

| ~2.40 | s | - | CH ₃ | |

| ~8.20 | br s | - | B(OH ₂) | |

| ¹³C | ~155-160 | dd | J(C-F) | C -F |

| ~150-155 | dd | J(C-F) | C -F | |

| ~140-145 | m | - | C -CH₃ | |

| ~125-130 | d | J(C-F) | C -H | |

| ~115-120 | t | J(C-F) | C -Br | |

| ~110-115 | m | - | C -B(OH)₂ | |

| ~15-20 | q | J(C-H) | C H₃ | |

| ¹⁹F | ~ -110 to -130 | d | J(F-F) ≈ 20 | F at C-2 |

| ~ -135 to -155 | d | J(F-F) ≈ 20 | F at C-3 | |

| ¹¹B | ~29-31 | br s | - | B (OH)₂ |

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within a molecule by correlating signals from different nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates proton signals that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu In this molecule, COSY would be used to confirm couplings between the aromatic proton and any adjacent protons, although in this specific structure, it would primarily show the absence of such correlations, confirming the isolated nature of the single aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹JCH). libretexts.org An HSQC spectrum would definitively link the aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signal to the methyl carbon signal. sdsu.edu

Expected 2D NMR Correlations for this compound

| Proton Signal (¹H) | HSQC Correlation (¹³C, ¹J) | HMBC Correlations (¹³C, ²J, ³J) |

|---|---|---|

| Aromatic H (~7.50 ppm) | Aromatic C -H | C -Br, C -B(OH)₂, C -F |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of the parent ion. For this compound (C₇H₆BBrF₂O₂), the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and M+2 peak of almost equal intensity. libretexts.org HRMS can confirm this pattern and the exact mass, distinguishing the compound from other molecules with the same nominal mass but different elemental compositions.

HRMS Data for this compound

| Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| C₇H₆¹¹B⁷⁹BrF₂O₂ | [M]⁺ | 249.9590 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. wikipedia.orgnationalmaglab.org In a typical experiment, the molecular ion (precursor ion) is selected and then fragmented by collision-induced dissociation (CID). youtube.com The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. For halogenated aromatic compounds, common fragmentation pathways include the loss of halogen atoms, side chains, and ring cleavage. nih.govacs.org Analysis of these fragments helps to verify the presence and location of the various substituents on the phenyl ring.

Plausible MS/MS Fragmentation Pathways

| Precursor Ion (m/z) | Fragmentation Event | Product Ion (m/z) |

|---|---|---|

| 249.9/251.9 | Loss of H₂O | 231.9/233.9 |

| 249.9/251.9 | Loss of B(OH)₂ | 204.9/206.9 |

| 249.9/251.9 | Loss of Br | 171.0 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles. For arylboronic acids, single-crystal X-ray diffraction studies often reveal that the molecules form hydrogen-bonded dimers in the solid state, where two boronic acid groups associate. rsc.orgrsc.org The crystal packing is influenced by intermolecular interactions, including hydrogen bonding and potential halogen bonding involving the bromine and fluorine atoms. nih.govmdpi.com A crystal structure of this compound would provide unequivocal confirmation of its molecular structure and offer insights into its supramolecular chemistry. tandfonline.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a detailed fingerprint of the functional groups present in a compound. For this compound, these techniques are essential for confirming its structural integrity by identifying the characteristic vibrations of its key components: the boronic acid group [-B(OH)₂], the substituted phenyl ring, and the carbon-halogen bonds (C-F and C-Br).

The vibrational spectrum of an arylboronic acid is complex, but specific regions can be assigned to particular functional groups. The hydroxyl (O-H) stretching vibrations of the boronic acid moiety are typically observed as broad bands in the high-frequency region of the IR spectrum, generally between 3200 and 3600 cm⁻¹. researchgate.net The broadness of these bands is indicative of intermolecular hydrogen bonding, which often leads to the formation of dimeric structures in the solid state. core.ac.uknih.gov The asymmetric B-O stretching vibration is another key indicator, typically appearing in the 1330-1380 cm⁻¹ range.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the single hydrogen on the ring are expected above 3000 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations typically appear as a series of bands in the 1400-1650 cm⁻¹ region. The presence of multiple substituents (bromo, difluoro, methyl) influences the exact position and intensity of these peaks.

The carbon-halogen vibrations are also critical for characterization. The C-F stretching modes are typically strong and found in the 1100-1300 cm⁻¹ region. Due to the presence of two adjacent fluorine atoms, multiple C-F stretching bands may be observed. The C-Br stretching vibration occurs at a much lower frequency, typically in the 500-650 cm⁻¹ range, due to the larger mass of the bromine atom. dergipark.org.tr

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. For instance, the symmetric stretching of the aromatic ring can often be more clearly observed in the Raman spectrum.

A comprehensive vibrational analysis, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for the precise assignment of observed spectral bands to specific molecular motions, confirming the presence and connectivity of all functional groups within the this compound molecule. core.ac.uknih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| O-H (Boronic Acid) | Stretching (H-bonded) | 3200 - 3600 | Broad, Medium-Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Weak-Medium |

| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2850 - 3000 | Medium |

| C=C (Aromatic) | Ring Stretching | 1400 - 1650 | Medium-Strong (multiple bands) |

| B-O | Asymmetric Stretching | 1330 - 1380 | Strong |

| C-F | Stretching | 1100 - 1300 | Strong |

| C-Br | Stretching | 500 - 650 | Medium-Strong |

Advanced Chromatographic Methods for Isolation and Purity Verification (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent methods employed for this purpose. chemcon.com

High-Performance Liquid Chromatography (HPLC) is the preferred method for the routine purity analysis of non-volatile and thermally sensitive compounds such as arylboronic acids. chromforum.org Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a non-polar stationary phase (e.g., C18 or ODS) is paired with a polar mobile phase. nih.govsielc.com A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small percentage of an acid (e.g., formic acid or phosphoric acid) to ensure the boronic acid is in its neutral form, leading to better peak shape and retention. sielc.com Detection is most commonly achieved using an ultraviolet (UV) detector, as the phenyl ring possesses a strong chromophore. chromforum.org A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and definitive identification based on mass fragmentation patterns. However, boronic acids are generally non-volatile and thermally labile, making direct GC analysis challenging. chromatographyonline.com Therefore, a derivatization step is typically required to convert the polar boronic acid group into a more volatile and stable ester. A common approach is the reaction with a diol, such as pinacol (B44631), to form a cyclic boronate ester. chromatographyonline.com This derivative can then be readily analyzed by GC-MS. The GC separation is typically performed on a low- to mid-polarity capillary column (e.g., DB-5), and the mass spectrometer provides both molecular ion information and a characteristic fragmentation pattern that confirms the identity of the compound and its impurities. chromatographyonline.comchromforum.org

The choice between HPLC and GC-MS depends on the specific requirements of the analysis. HPLC is generally used for routine purity checks and quantification, while GC-MS, despite the need for derivatization, provides superior structural confirmation for both the main component and any related impurities. chemcon.comchromatographyonline.com

Table 2: Typical Chromatographic Conditions for Phenylboronic Acid Analysis

| Parameter | HPLC Method | GC-MS Method |

|---|---|---|

| Technique | Reversed-Phase HPLC | Gas Chromatography-Mass Spectrometry |

| Derivatization | Not typically required | Required (e.g., esterification with pinacol) |

| Stationary Phase (Column) | Octadecylsilane (ODS, C18) | 5% Phenyl-methylpolysiloxane (e.g., DB-5) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient with acid (e.g., 0.1% Formic Acid) | Helium (constant flow) |

| Detection | UV-Vis (e.g., 220-280 nm) or PDA | Mass Spectrometry (Electron Ionization) |

| Primary Use | Purity determination and quantification | Identification and structural elucidation of impurities |

Other Advanced Spectroscopic Methods (e.g., UV-Vis, Fluorescence, EELS) for Electronic and Optical Properties

Beyond vibrational and mass analysis, other advanced spectroscopic techniques provide insight into the electronic structure and optical properties of this compound.

UV-Vis Spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. For arylboronic acids, the absorption spectrum is dominated by transitions associated with the aromatic ring (π → π* transitions). nih.gov The substitution pattern on the phenyl ring, including the electron-withdrawing bromine and fluorine atoms and the electron-donating methyl group, influences the energy of these transitions and thus the position of the absorption maxima (λmax). nih.govnih.gov For example, a study on the closely related 5-bromo-2-ethoxyphenylboronic acid recorded absorption maxima in the 200-400 nm range when dissolved in ethanol and water. nih.gov The hyperconjugation of the aromatic system with the empty p-orbital of the boron atom can also influence the absorption spectrum. nih.gov

Electron Energy Loss Spectroscopy (EELS) is a technique typically performed in a transmission electron microscope (TEM) that measures the energy lost by electrons as they pass through a sample. While less common for routine characterization of small organic molecules, EELS can provide information about elemental composition and electronic structure at very high spatial resolution. It is more typically applied in materials science contexts where the boronic acid may be part of a larger assembly, such as a polymer or a surface functionalization layer.

Table 3: Summary of Electronic and Optical Characterization Methods

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| UV-Vis Spectroscopy | Electronic transitions, absorption maxima (λmax) | Confirms the presence of the aromatic chromophore and provides information on how substituents affect electronic structure. nih.gov |

| Fluorescence Spectroscopy | Emission properties, quantum yield, excited-state lifetime | Investigates potential for light emission and sensing applications, as fluorescence is often sensitive to pH and analyte binding. nih.govresearchgate.net |

| EELS | Elemental composition, electronic structure at high spatial resolution | Primarily applicable for analyzing the compound within a material matrix or nanostructure. |

Computational Chemistry and Theoretical Studies on 5 Bromo 2,3 Difluoro 4 Methylphenylboronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 5-Bromo-2,3-difluoro-4-methylphenylboronic acid would typically be initiated by optimizing the molecule's geometry to find its most stable three-dimensional conformation. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results.

The electronic structure is fundamentally described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, with significant contributions from the bromine and methyl substituents. The LUMO is likely to have substantial character on the boronic acid group and the carbon atom to which it is attached, as well as contributions from the electron-withdrawing fluorine atoms. The interplay of the electron-donating methyl group and the electron-withdrawing bromine and fluorine atoms will finely tune the energies of these orbitals.

Table 1: Predicted Electronic Properties of Substituted Phenylboronic Acids from DFT Calculations (Note: The following data is illustrative and based on typical values for similarly substituted phenylboronic acids. Actual values for this compound would require specific calculations.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenylboronic acid | -6.5 | -1.2 | 5.3 |

| 4-Fluorophenylboronic acid | -6.7 | -1.4 | 5.3 |

| 4-Bromophenylboronic acid | -6.6 | -1.5 | 5.1 |

| 4-Methylphenylboronic acid | -6.3 | -1.1 | 5.2 |

| This compound (Estimated) | -6.8 | -1.7 | 5.1 |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Models

Computational models are instrumental in predicting and interpreting various spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts. For this compound, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra can be predicted. The calculations would account for the electronic environment of each nucleus, which is influenced by the inductive and resonance effects of the bromine, fluorine, and methyl substituents. The predicted chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the structural elucidation of the molecule and its derivatives.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to identify characteristic functional group vibrations. For the target molecule, key vibrational modes would include the O-H stretching of the boronic acid, B-O stretching, C-Br stretching, C-F stretching, and various aromatic C-H and C-C vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). By calculating the energies of the electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be estimated. For this compound, the UV-Vis spectrum would be dominated by π-π* transitions within the substituted phenyl ring. The positions and intensities of these absorptions would be modulated by the substituents.

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is hypothetical and serves as an example of what computational predictions would yield.)

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | C-B Chemical Shift | ~130-135 ppm |

| ¹⁹F NMR | C-F Chemical Shifts | ~(-110) - (-140) ppm |

| IR | O-H Stretch | ~3300-3500 cm⁻¹ |

| IR | B-O Stretch | ~1350-1400 cm⁻¹ |

| UV-Vis | λ_max | ~270-290 nm |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. For this compound, this could be applied to understand its participation in reactions such as the Suzuki-Miyaura coupling.

By modeling the reaction pathway, the activation energies for each step can be calculated. The geometry of the transition state provides crucial information about the mechanism of the reaction. For instance, in a Suzuki coupling reaction, DFT calculations could be used to model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the rate-determining step and the role of the substituents on the phenylboronic acid in influencing the reaction kinetics.

Investigation of Substituent Effects (Bromine, Fluorine, Methyl) on Reactivity and Stability

The substituents on the phenyl ring of this compound have a profound impact on its reactivity and stability.

Bromine and Fluorine: As halogens, both bromine and fluorine are electron-withdrawing through the inductive effect. Fluorine is more electronegative and thus has a stronger inductive effect. This withdrawal of electron density from the phenyl ring makes the boron atom more electrophilic, which can affect its reactivity in cross-coupling reactions. The acidity of the boronic acid is also increased by electron-withdrawing groups. mdpi.com

Methyl Group: The methyl group is electron-donating through hyperconjugation and a weak inductive effect. This has the opposite effect of the halogens, increasing electron density in the phenyl ring.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, either in the gas phase or in a solvent, would reveal its conformational landscape. The boronic acid group can rotate relative to the phenyl ring, and MD simulations can determine the preferred dihedral angles and the energy barriers between different conformations.

Furthermore, MD simulations are well-suited for studying intermolecular interactions. In a condensed phase, molecules of this compound can interact with each other and with solvent molecules through hydrogen bonding (via the -B(OH)₂ group), halogen bonding (involving the bromine atom), and van der Waals forces. nih.gov MD simulations can characterize the strength and lifetime of these interactions, which are crucial for understanding the bulk properties of the compound, such as its solubility and crystal packing.

Future Perspectives and Emerging Research Directions for 5 Bromo 2,3 Difluoro 4 Methylphenylboronic Acid

Development of Novel and More Sustainable Synthetic Routes

Traditional synthesis of arylboronic acids often involves multi-step sequences that may utilize pyrophoric organolithium reagents and require cryogenic temperatures, posing challenges for safety and large-scale production. google.comgoogle.com Future efforts are directed towards developing more efficient, safer, and environmentally benign synthetic methodologies.

Key research directions include:

Catalytic C-H Borylation: Direct, transition-metal-catalyzed C-H borylation of arene precursors represents a significant leap in atom economy. This approach avoids the need for pre-functionalized starting materials like aryl halides, reducing waste streams. Research into iridium, rhodium, or palladium catalysts capable of selectively activating a specific C-H bond on a difluoro-methyl-bromobenzene precursor could provide a more direct route to the target compound. nih.gov

Mechanochemistry: Solid-state synthesis through ball milling or twin-screw extrusion offers a path to reduce or eliminate bulk solvent use, leading to a greener process with potentially lower energy consumption and simplified purification. Exploring mechanochemical methods for the borylation of the corresponding aryl halide could enhance the sustainability of the synthesis.

Flow Chemistry: Continuous flow processes can improve safety, particularly when handling hazardous reagents or exothermic reactions. A flow-based lithium-halogen exchange followed by borylation could offer better temperature control and scalability compared to batch processes. nih.gov

| Method | Typical Precursor | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Organometallic Route | Aryl Halide | n-BuLi or Grignard Reagent, Borate (B1201080) Ester | Well-established, versatile | Cryogenic temperatures, pyrophoric reagents, stoichiometric waste |

| C-H Borylation | Arene | Diboron (B99234) Reagent, Metal Catalyst (e.g., Ir, Rh) | High atom economy, fewer steps | Regioselectivity control, catalyst cost |

| Miyaura Borylation | Aryl Halide/Triflate | Bis(pinacolato)diboron (B136004), Palladium Catalyst | Milder conditions than organometallic routes | Requires pre-functionalized precursor, catalyst cost |

Exploration of Unconventional Reactivity and Catalytic Cycles

While extensively used in Suzuki-Miyaura coupling, the full reactive potential of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid remains to be unlocked. nih.gov Its unique electronic profile, influenced by the electron-withdrawing fluorine and bromine atoms, could be harnessed in novel catalytic cycles.

Emerging areas of exploration include:

Boronic Acid as a Catalyst: Arylboronic acids themselves can act as catalysts for various organic transformations, such as dehydrative C-alkylation and allylation reactions. acs.orgresearchgate.net Investigating the catalytic activity of this compound could unveil new applications where its Lewis acidity is a key feature.

Nickel-Catalyzed Transformations: Nickel catalysis is gaining prominence for its ability to engage in unique reaction pathways. Recent studies have shown that arylboronic acids can participate in nickel-catalyzed carbonylative cyclizations and divergent ring-opening reactions. rsc.orgacs.orgacs.org Applying these methods to this compound could lead to the synthesis of novel heterocyclic scaffolds.

Photoredox Catalysis: The intersection of photoredox and transition metal catalysis has enabled previously challenging transformations. Exploring the reactivity of this boronic acid under dual catalytic systems could facilitate novel cross-coupling reactions or functionalizations that are not accessible through traditional thermal methods.

Integration into Flow Chemistry and Automated Synthesis Platforms

The increasing demand for rapid compound library synthesis in drug discovery and materials science has spurred the development of automated and continuous-flow platforms. Boronic acids are exceptionally well-suited for these technologies due to their stability and predictable reactivity.

Future integration will likely focus on:

Automated Iterative Cross-Coupling: The use of protected boronic acid derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, enables iterative, automated synthesis. illinois.edu An automated platform could use a MIDA-protected version of this compound to perform a Suzuki coupling, followed by in-situ deprotection and a subsequent coupling at the bromide position, allowing for the rapid construction of complex molecules. illinois.eduillinois.edu

High-Throughput Experimentation: Automated synthesis platforms can perform numerous reactions in parallel, enabling rapid optimization of reaction conditions or the creation of large compound libraries for screening. sigmaaldrich.commerckmillipore.com This approach can accelerate the discovery of new applications for this specific building block.

On-Demand Synthesis: Flow reactors allow for the synthesis of compounds on an as-needed basis, which can be advantageous for unstable or hazardous intermediates. Developing a robust flow protocol for reactions involving this compound would enhance safety and process control.

Design of Next-Generation Functional Materials and Supramolecular Assemblies

Boronic acids are valuable components in supramolecular chemistry and materials science due to their ability to form reversible covalent bonds with diols and engage in specific non-covalent interactions. pageplace.dersc.org The unique substitution pattern of this compound offers distinct advantages for the rational design of advanced materials.

Potential research avenues include:

Halogen Bonding in Supramolecular Assembly: The bromine and fluorine atoms on the phenyl ring can act as halogen bond donors and acceptors, respectively. These directional interactions can be exploited to guide the self-assembly of molecules into well-defined architectures like co-crystals, liquid crystals, or porous organic frameworks. researchgate.net

Stimuli-Responsive Polymers: Incorporating the boronic acid moiety into polymer chains can impart stimuli-responsive properties. acs.org For example, polymers containing this unit could exhibit changes in solubility or conformation in response to the presence of specific diols (like sugars) or changes in pH, making them suitable for sensor or drug delivery applications. rsc.org

Organic Electronics: The electron-deficient nature of the fluorinated aromatic ring suggests potential applications in organic electronics. By incorporating this unit into conjugated polymers or small molecules, it may be possible to tune the electronic properties (e.g., LUMO level) for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Functional Group | Interaction Type | Potential Application |

|---|---|---|

| -B(OH)₂ | Reversible Boronate Ester Formation, Hydrogen Bonding | Sensors, Self-Healing Materials, Gels |

| -Br | Halogen Bonding (Donor) | Crystal Engineering, Anion Recognition |

| -F | Hydrogen Bonding (Acceptor), Halogen Bonding (Acceptor) | Directing Self-Assembly, Modifying Electronic Properties |

Contribution to the Synthesis of Complex Molecules with Defined Architectures

The true power of a building block lies in its ability to facilitate the construction of complex, three-dimensional molecules with precise control over their architecture. This compound is a prime candidate for such endeavors due to its orthogonal reactive sites.

Future applications in this area will leverage:

Sequential Cross-Coupling: The significant difference in reactivity between the boronic acid group (typically reactive under palladium catalysis with a base) and the aryl bromide (which can be activated under different catalytic conditions or in a subsequent step) allows for programmed, site-selective functionalization. One could first perform a Suzuki coupling at the boronic acid position, then utilize the bromide for a subsequent Sonogashira, Heck, Buchwald-Hartwig, or another C-C or C-N bond-forming reaction. This orthogonality is fundamental to building complex molecular scaffolds efficiently.

Medicinal Chemistry Scaffolds: The difluorophenyl motif is a common feature in many bioactive molecules, as the fluorine atoms can modulate metabolic stability, binding affinity, and lipophilicity. The ability to use this compound to introduce the 5-bromo-2,3-difluoro-4-methylphenyl group and then further elaborate the molecule at the bromine position makes it a valuable tool for medicinal chemists designing next-generation therapeutics.

Divergent Synthesis: Starting from this single building block, divergent synthetic pathways can be designed. By choosing the sequence of reactions at the boronic acid and bromide sites, a wide array of structurally diverse analogues can be generated from a common intermediate, facilitating the exploration of structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-bromo-2,3-difluoro-4-methylphenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated phenylboronic acids typically involves Miyaura borylation, where a brominated precursor reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). For fluorinated analogs like this compound, inert conditions (argon atmosphere) and anhydrous solvents (THF or DMF) are critical to avoid hydrolysis of the boronic acid group . Reaction temperatures between 80–100°C and prolonged reaction times (12–24 hours) are common, with yields >75% achievable when using stoichiometric base (e.g., KOAc) to neutralize HBr byproducts. Impurities may arise from incomplete dehalogenation or deboronation, necessitating rigorous purification .

Q. How can researchers optimize purification techniques for this compound given its solubility and stability challenges?

- Methodological Answer : Fluorinated and brominated boronic acids often exhibit low solubility in polar solvents. Recrystallization using mixed solvents (e.g., hexane/ethyl acetate) or chromatographic purification (silica gel, eluting with 5–10% MeOH in DCM) is recommended . Stability during purification is critical: avoid prolonged exposure to moisture or acidic conditions, as boronic acids hydrolyze to boroxines. Storage at 0–6°C under inert gas (e.g., N₂) preserves integrity .

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Fluorine substituents produce distinct splitting patterns (e.g., coupling constants J~20 Hz for adjacent F atoms). Bromine’s electron-withdrawing effect deshields nearby protons, shifting peaks downfield .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to confirm purity (>98%) and detect boroxine byproducts .

- Elemental Analysis : Validate boron content via ICP-MS, as traditional combustion analysis may underestimate due to volatile BF₃ formation .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, fluoro, and methyl substituents influence Suzuki-Miyaura cross-coupling reactivity?

- Methodological Answer : The 2,3-difluoro substituents create steric hindrance and electron-deficient aromatic rings, slowing transmetallation in Suzuki reactions. To enhance reactivity:

- Use bulky ligands (e.g., SPhos or XPhos) to stabilize Pd(0) intermediates .

- Optimize base strength (Cs₂CO₃ > K₃PO₄) to facilitate boronate formation.

- Elevated temperatures (80–100°C) and microwave-assisted conditions improve coupling efficiency with electron-rich aryl partners .

Q. What strategies mitigate protodeboronation during storage or reaction, and how can degradation pathways be monitored?

- Methodological Answer : Protodeboronation is accelerated by protic solvents (e.g., H₂O, MeOH) and acidic conditions. Mitigation strategies include:

- Lyophilization : Store the compound as a lyophilized powder under N₂ .

- Stabilizers : Add 1–5% triethylamine to neutralize trace acids in solution .

- Degradation Monitoring : Use ¹¹B NMR to detect boroxine (δ ~30 ppm) or HPLC to quantify free boric acid .

Q. How can computational modeling (DFT, MD) predict regioselectivity in subsequent functionalization reactions?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The 4-methyl group may sterically block substitution at the para position, directing reactivity to the ortho-bromo site .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states; polar aprotic solvents (DMSO) stabilize charged intermediates in SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.